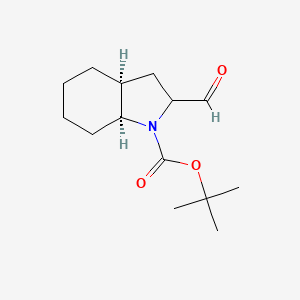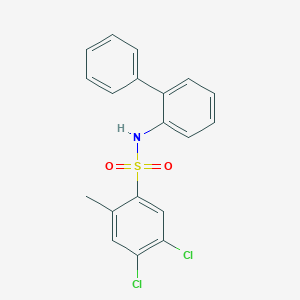
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate, also known as ACMS, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. ACMS is a sulfonamide derivative that has been shown to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been investigated for its potential use as a fluorescent probe in biological imaging. Additionally, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has also been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is also relatively stable and can be stored for extended periods without degradation. However, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate. One potential area of research is the development of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate and its potential use in cancer therapy. (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate also has potential applications in biological imaging, and further studies are needed to explore its use as a fluorescent probe. Overall, (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate is a promising compound with a range of potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate involves the reaction of 2-acetamido-4-chlorophenol with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate. The synthesis of (2-Acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate has been optimized to yield high purity and yield, making it an ideal compound for scientific research.
Propiedades
IUPAC Name |
(2-acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-4-12-5-7-16(23-3)17(9-12)25(21,22)24-15-8-6-13(18)10-14(15)19-11(2)20/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMJDXMYRZCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)


![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)



![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)


